Pci-27483

Catalog No.
S549060
CAS No.
871266-63-6
M.F
C26H24N6O9S
M. Wt
596.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pci-27483

CAS Number

871266-63-6

Product Name

Pci-27483

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid

Molecular Formula

C26H24N6O9S

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PCI27483; PCI-27483; PCI 27483.

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Description

The exact mass of the compound Pci-27483 is 596.13255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Cancer

  • Inhibition of the Coagulation Cascade

    PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.

  • Anti-tumor effects beyond coagulation

    Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].

These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.

Clinical Trials

  • Phase I/II Studies

    Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].

  • Limited Further Development

    Due to these initial findings, further development of PCI-27483 seems to have been discontinued.

PCI-27483 is a small molecule with the chemical formula C26H24N6O9SC_{26}H_{24}N_{6}O_{9}S and a molecular weight of approximately 596.57 g/mol. It is primarily recognized as an inhibitor of activated coagulation factor VIIa, functioning as an antithrombotic agent. The compound has been investigated for its potential therapeutic effects in various cancer types, including pancreatic cancer and ductal adrenocarcinoma . Its IUPAC name is (2S)-2-{2-[5-(6-carbamimidoyl-1H-1,3-benzodiazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl]acetamido}butanedioic acid, highlighting its complex structure .

  • PCI-27483 inhibits the activity of FVIIa by binding to its active site, preventing it from cleaving other proteins involved in the blood clotting cascade [].
  • This inhibition disrupts the signaling pathways triggered by the Tissue Factor (TF):FVIIa complex, which are believed to promote tumor growth and metastasis [].
  • Studies have shown that PCI-27483 can suppress the TF:FVIIa-induced phosphorylation of ERK1/2, a signaling molecule involved in cell proliferation, and also block the secretion of pro-angiogenic factors like IL-8 by cancer cells [].
  • As PCI-27483 is still under investigation, detailed information on its safety profile is limited.
  • Phase I/II clinical trials have been conducted to assess its safety and efficacy in patients with advanced pancreatic cancer []. These trials reported acceptable tolerability with no major safety concerns identified [].
  • However, further studies are needed to fully understand the long-term safety profile and potential side effects of PCI-27483.

The primary reaction of PCI-27483 involves its interaction with activated factor VIIa, forming a stable complex that inhibits its activity. This inhibition prevents the subsequent activation of downstream coagulation factors, thereby exerting an antithrombotic effect. The compound's solubility in water is low, at approximately 0.0417 mg/mL, which may influence its bioavailability and pharmacokinetic properties .

PCI-27483 exhibits significant biological activity as an inhibitor of the tissue factor/activated factor VIIa complex. This interaction is crucial in the coagulation cascade, which plays a vital role in both hemostasis and tumor progression. The compound has shown promise in preclinical studies for reducing thrombus formation in animal models, indicating potential applications in treating thrombotic disorders .

The synthesis of PCI-27483 involves multiple steps that typically include:

  • Formation of the benzodiazole moiety: This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfamoylation: The introduction of the sulfamoyl group is critical for enhancing the compound's biological activity.
  • Coupling reactions: These reactions link various functional groups to form the final structure.
  • Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Specific synthetic routes are proprietary and may vary among research laboratories .

PCI-27483 has several potential applications:

  • Cancer Therapy: Investigated for its efficacy against various cancers, particularly pancreatic cancer.
  • Antithrombotic Treatment: Explored for use in conditions requiring anticoagulation due to its inhibitory effects on coagulation pathways .
  • Research Tool: Utilized in studies examining the role of coagulation factors in tumor biology and metastasis .

Studies have demonstrated that PCI-27483 interacts specifically with activated factor VIIa, inhibiting its enzymatic activity. This interaction can lead to downstream effects on cell signaling pathways associated with thrombosis and tumor progression. In vitro and in vivo studies have shown that PCI-27483 can effectively reduce thrombus formation without significantly affecting hemostasis under certain conditions .

Several compounds share structural or functional similarities with PCI-27483:

Compound NameChemical FormulaKey Features
DabigatranC1919H1919N77O33Direct thrombin inhibitor; used for stroke prevention
RivaroxabanC1919H1818ClN33O55SFactor Xa inhibitor; used in venous thromboembolism
ApixabanC2525H2828N66O88SFactor Xa inhibitor; offers a favorable safety profile

Uniqueness of PCI-27483

PCI-27483 is unique due to its dual role as both an antithrombotic agent and a potential anticancer therapeutic. Unlike other anticoagulants that primarily target coagulation factors, PCI-27483 also addresses pathways involved in tumor progression, making it a compound of interest for dual-target therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

596.13254754 g/mol

Monoisotopic Mass

596.13254754 g/mol

Heavy Atom Count

42

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6073LCU8U9

Dates

Modify: 2023-08-15
1. Manufacture, compositions and uses of coagulation factor VIIa modulator, By Loury, David; Purro, Norbert, From PCT Int. Appl. (2009), WO 2009052323 A2 20090423.

Explore Compound Types